Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-7(3-5-9)6-10-9/h7,10H,2-6H2,1H3 |
InChI Key |
LIRDAPMAYCUAAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)CN2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Based Preparation
One of the primary methods to prepare methyl 2-azabicyclo[2.2.2]octane-1-carboxylate involves catalytic hydrogenation of precursor bicyclic compounds, typically derivatives of 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
- Starting Material: The hydrogenation typically starts from a compound of the formula II, such as a 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate derivative where the nitrogen substituent (R1) can be hydrogen or benzyl.
- Catalysts: Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2).
- Conditions: Hydrogenation is performed under hydrogen pressure ranging from about 15 psi to 50 psi, often in alcoholic solvents like ethanol or acidic solvents such as acetic acid.
- Process Details:
- For example, debenzylation and hydrogenation of benzyl-substituted precursors in acidic media with platinum oxide yield the saturated bicyclic amine ester.
- The reaction temperature is generally ambient to slightly elevated, with hydrogen pressure carefully controlled to optimize yield and selectivity.
- Outcome: This method yields this compound with high purity and good yield (typically above 70%).
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Pd/C or PtO2 |
| Hydrogen Pressure | 15–50 psi |
| Solvent | Ethanol or Acetic acid |
| Temperature | Room temperature to mild heating |
| Yield | ~70–80% |
This hydrogenation approach is well-documented in patent literature and provides a reliable route to the target compound.
This method allows for the selective introduction of alkyl groups on the nitrogen, enabling structural diversification.
Cyclization via Iodocyclization and Michael Addition (Alternative Routes)
Recent synthetic advances have explored cyclization strategies to assemble the bicyclic core directly from linear or monocyclic precursors.
- Iodocyclization: This involves the intramolecular cyclization of alkenyl alcohols or alkenes in the presence of iodine or iodine-based reagents under heating conditions.
- Michael Addition: Intramolecular Michael addition reactions have been employed to form the bicyclic ring system from appropriately functionalized esters or ketoesters.
- Microwave Irradiation: Some protocols utilize microwave heating to accelerate cyclization reactions, improving yields and reducing reaction times.
- Yields: These methods typically afford the bicyclic core in moderate to good yields (50–70%).
While these methods are more complex and less direct than hydrogenation, they offer modularity and the possibility to introduce functional groups at various positions on the bicyclic scaffold.
Functional Group Transformations and Derivatizations
Once the bicyclic core is formed, further functionalization is possible to tailor the compound for specific applications.
- Oxidation and Reduction: Alcohols, aldehydes, and carboxylic acids can be introduced or modified via oxidation (e.g., Swern oxidation) or reduction (e.g., LiAlH4 reduction).
- Substitution Reactions: Halide substituents can be converted to azides, sulfonyl chlorides, or other functional groups through nucleophilic substitution.
- Curtius Rearrangement: Carboxylic acids derived from the bicyclic ester can be converted to amines via Curtius rearrangement.
- Organometallic Reactions: Grignard reagents and other organometallics can be used to introduce alkyl or aryl groups at specific positions.
These transformations expand the chemical space accessible from this compound and are valuable in medicinal chemistry for optimizing biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C or PtO2, H2 | 15–50 psi H2, EtOH or AcOH | 70–80% | Direct saturation of bicyclic precursors |
| Alkylation | Alkyl halides, K2CO3 or Et3N | 25°C to reflux, MeCN or EtOH | 60–75% | N-alkylation for substituent introduction |
| Iodocyclization | Iodine reagents, heating, MW | 100°C, microwave irradiation | 50–70% | Cyclization from alkenyl alcohols |
| Michael Addition | Ketoesters, base | Mild heating | Moderate | Intramolecular ring closure |
| Functional Group Modifications | LiAlH4, Swern oxidation, Curtius | Varied | 60–90% | Diversification of bicyclic scaffold |
Detailed Research Findings
- The hydrogenation method is well-established and provides a straightforward route to the target compound with high selectivity and yield.
- Alkylation reactions allow for the introduction of various substituents on the nitrogen atom, enabling the synthesis of derivatives with tailored properties.
- Cyclization strategies such as iodocyclization and intramolecular Michael addition offer modular synthetic routes but require careful optimization of reaction conditions, including temperature and solvent choice.
- Functional group transformations expand the utility of the bicyclic scaffold, facilitating the synthesis of analogs for pharmaceutical research.
- Recent studies have demonstrated the use of microwave irradiation to enhance reaction rates and yields in cyclization steps, representing a modern advancement in the synthesis of bicyclic amines.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Structural Characteristics and Synthesis
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate belongs to a class of compounds known for their nitrogen-containing bicyclic frameworks, which are structurally similar to various bioactive alkaloids. The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes.
Synthesis Overview
- Starting Materials : Commonly derived from diethyl malonate or similar precursors.
- Key Reactions :
- Alkylation
- Iodocyclization
- Reduction reactions
The synthesis can yield high overall yields (up to 70%) through optimized reaction conditions, making it a viable candidate for further modifications in drug discovery .
Biological Activities
This compound exhibits a range of biological activities that make it a target for pharmaceutical research:
Pharmacological Properties
- Analgesic Activity : Compounds derived from this scaffold have shown promising analgesic properties, comparable to established pain relievers like morphine .
- Anticancer Potential : The compound has been incorporated into the structures of anticancer agents, demonstrating efficacy against various cancer cell lines, including glioblastoma and hepatocellular carcinoma .
- Neuroactive Effects : Its structural similarity to nicotine suggests potential applications in neuropharmacology, particularly for treating neurological disorders .
Case Studies
Several studies have highlighted the practical applications of this compound in drug development:
Case Study 1: Anticancer Agents
Incorporating the bicyclic structure into existing anticancer drugs such as Imatinib has been shown to enhance solubility and maintain efficacy while potentially reducing side effects associated with traditional phenyl ring structures .
| Compound | Solubility (µM) | Remarks |
|---|---|---|
| Imatinib | 351 | Standard drug |
| Modified Imatinib | 389 | Enhanced solubility |
Case Study 2: Analgesics
Research into derivatives of methyl 2-azabicyclo[2.2.2]octane has led to the development of new analgesic compounds that outperform traditional opioids in certain assays .
| Compound | Activity (Ki nM) | Target |
|---|---|---|
| Compound A | 0.96 | Prolyl endopeptidase |
| Compound B | 0.32 | Analgesic receptor |
Mechanism of Action
The mechanism by which methyl 2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo[2.2.2]Octane Derivatives
Key Observations :
- Substituent Position : The position of nitrogen (C2 vs. C1) and carboxylate ester (C1 vs. C2) alters steric hindrance and hydrogen-bonding capacity. For example, the C1-ester in the target compound reduces ring strain compared to C2-substituted analogs .
- Functional Group Impact : Hydroxymethyl (C4) and Boc-protected amine (C4) derivatives exhibit divergent reactivities. The hydroxymethyl group in CAS 94994-15-7 facilitates conjugation reactions, while the Boc group in aids in selective amine deprotection .
Bicyclo[2.2.1]Heptane and Bicyclo[3.2.1]Octane Derivatives
Table 2: Cross-Scaffold Comparisons
Key Observations :
- Scaffold Geometry : Bicyclo[2.2.1]heptane derivatives exhibit higher ring strain and conformational rigidity than bicyclo[2.2.2]octane analogs, impacting their stability and synthetic utility .
- Pharmacological Relevance: The 8-azabicyclo[3.2.1]octane derivative (CAS 136794-87-1) demonstrates how bulky substituents (e.g., 4-iodophenyl) enhance blood-brain barrier penetration, a trait less pronounced in bicyclo[2.2.2]octane analogs .
Q & A
Q. Q: What are the common synthetic routes to methyl 2-azabicyclo[2.2.2]octane-1-carboxylate, and how can reaction conditions be optimized for yield?
A: The compound is typically synthesized via cyclization strategies. Key methods include:
- Nitroso-ene cyclization : A stepwise approach starting from α-methyl aldehyde precursors, followed by Horner–Wadsworth–Emmons olefination and ring-closing metathesis (RCM) to form the bicyclic core .
- Hydrogenation of unsaturated precursors : For example, reduction of 2-azabicyclo[2.2.2]octadiene derivatives using LiAlH4 or catalytic hydrogenation (Pd/C) to saturate the ring system .
Optimization Tips :
Advanced Enantioselective Synthesis
Q. Q: How can enantioselective synthesis of this compound be achieved without metal catalysts?
A: A metal-free tandem reaction enables enantioselective synthesis via a formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins. Key features:
- Chiral organocatalysts : Use cinchona alkaloid-derived bases (e.g., quinine thiourea) to achieve >90% enantiomeric excess (ee) .
- Reaction Conditions : Conduct at 0–25°C in dichloromethane or toluene, with yields up to 85%.
- Mechanistic Insight : The reaction proceeds via an open transition state stabilized by hydrogen bonding, favoring bicyclo[2.2.2]octane formation over competing pathways .
Derivatization Strategies
Q. Q: What functional groups are amenable to derivatization on the bicyclo[2.2.2]octane scaffold?
A: Common modifications include:
- tert-Butoxycarbonyl (Boc) protection : Introduce Boc groups at the 4-position using Boc-anhydride under basic conditions (e.g., DMAP, DCM) .
- Hydroxymethylation : Modify the 4-position via hydroxymethylation using formaldehyde under acidic catalysis .
- Bromination : Electrophilic bromination at the 4-position with NBS (N-bromosuccinimide) and AIBN initiator .
Advanced Tip : Site-selective C–H functionalization can be achieved using photoredox catalysis or directing groups .
Analytical Characterization
Q. Q: What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
A:
- Basic :
- Advanced :
Stability and Storage
Q. Q: How should this compound be stored to prevent degradation?
A:
- Basic Protocol : Store at –20°C under inert gas (Ar/N2) in amber vials to avoid ester hydrolysis .
- Advanced Consideration : Hydrochloride salts (e.g., 2-azabicyclo[2.2.2]octane-4-carboxylic acid HCl) exhibit enhanced stability; store desiccated with silica gel .
Biological Activity and Applications
Q. Q: What mechanisms underlie the biological activity of bicyclo[2.2.2]octane derivatives in medicinal chemistry?
A:
- GPCR Modulation : The rigid bicyclic scaffold mimics peptide turn motifs, enabling binding to G-protein-coupled receptors (GPCRs) .
- Enzyme Inhibition : Derivatives with hydroxymethyl or amino groups show activity against viral proteases (e.g., HCMVPro IC50 = 2.5 μM) via noncovalent interactions .
Advanced SAR Insight : Substituents at the 4-position (e.g., Boc, hydroxymethyl) enhance solubility and target engagement .
Data Contradictions and Resolution
Q. Q: How can conflicting hazard data (e.g., GHS classifications) for bicyclo[2.2.2]octane derivatives be reconciled?
A: Discrepancies arise from purity variations (e.g., technical vs. analytical grade). Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
